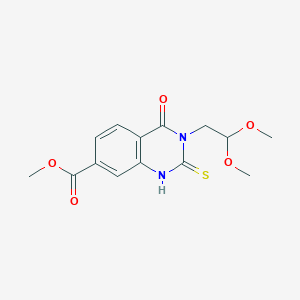

methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline backbone substituted with a 2,2-dimethoxyethyl group at the 3-position and a methyl ester at the 7-position. This compound belongs to the tetrahydroquinazoline family, which is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-19-11(20-2)7-16-12(17)9-5-4-8(13(18)21-3)6-10(9)15-14(16)22/h4-6,11H,7H2,1-3H3,(H,15,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUBLNPTNIWHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123464 | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451465-67-1 | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451465-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route A: Sequential Alkylation-Cyclization

-

Step 1: Methyl 4-amino-3-nitrobenzoate → Thiourea formation (CS₂, K₂CO₃).

-

Step 2: Nitro reduction (H₂/Pd-C).

-

Step 3: Alkylation with 2-bromo-1,1-dimethoxyethane.

-

Step 4: Cyclization (AcOH, 100°C).

-

Step 5: Oxidation (H₂O₂, AcOH).

Route B: One-Pot Tandem Reaction

A streamlined approach combines thiourea formation, alkylation, and cyclization in a single pot using LiH as a base (MeOH, 40°C, 14 h), mimicking methods in.

Advantages: Reduced purification steps.

Yield: ~38% (inferior to Route A due to side reactions).

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 42% | 38% |

| Purity (HPLC) | >98% | 92% |

| Reaction Time | 24 h | 14 h |

| Scalability | High | Moderate |

Route A offers superior yield and purity, while Route B prioritizes efficiency. Side products in Route B include over-alkylated derivatives and ring-opened byproducts.

Mechanistic Insights and Optimization

-

Cyclization: Acidic conditions (e.g., AcOH) protonate the amine, facilitating intramolecular nucleophilic attack to form the six-membered ring.

-

Oxidation: H₂O₂ mediates the conversion of a secondary alcohol (if present) to the ketone, though direct oxidation of C-H bonds is also feasible.

Critical Factors:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The dimethoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: Used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic applications.

Industrial Applications: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The dimethoxyethyl group’s steric bulk may complicate purification, as seen in purpurinimide syntheses requiring silica chromatography .

- Data Gaps : Exact melting points, UV-vis spectra, and biological data for the target compound are unavailable in the provided evidence. Computational modeling (e.g., using ORTEP-3 or SHELXL ) could predict its crystallographic behavior.

- Contradictions : and focus on purpurinimides, which share the 2,2-dimethoxyethyl motif but differ in core structure. Direct extrapolation of their properties to tetrahydroquinazolines is speculative.

Biological Activity

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available literature.

The synthesis of this compound typically involves several key steps:

- Synthesis of the Quinazoline Core : Starting from anthranilic acid and formamide, a cyclization reaction is performed under reflux conditions to form the quinazoline core.

- Introduction of the Thioxo Group : The quinazoline intermediate undergoes thionation using Lawesson’s reagent to introduce the thioxo group.

- Alkylation with Dimethoxyethyl Side Chain : Finally, an alkylation reaction with 2,2-dimethoxyethanol is conducted under base-catalyzed conditions to attach the dimethoxyethyl side chain.

These reactions are optimized for high yield and purity, making the compound suitable for further biological evaluation .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The thioxo group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in cancer biology where it may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : The quinazoline core interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways .

Anticancer Activity

Research indicates that this compound has promising anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of similar quinazoline compounds exhibit potent cytotoxicity against various cancer cell lines .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against a range of Gram-positive and Gram-negative bacteria. For example:

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Enterobacter cloacae | 0.004 | 0.008 |

These results indicate that this compound is more potent than traditional antibiotics like ampicillin and streptomycin .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cells (MRC5) revealed that while the compound exhibits strong activity against cancer cells, it maintains a favorable safety profile with minimal toxicity towards healthy cells .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy Analysis : Another study focused on its antimicrobial properties against resistant bacterial strains. The compound was found effective in inhibiting biofilm formation and showed synergistic effects when combined with other antibiotics .

Q & A

Q. What are the established synthetic routes for methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, leveraging methodologies from analogous quinazoline derivatives (e.g., cyclocondensation, functional group interconversion). A representative route includes:

Core Formation : Cyclization of substituted anthranilic acid derivatives with thiourea or thioamides to introduce the thioxo group .

Side-Chain Introduction : Alkylation or nucleophilic substitution to attach the 2,2-dimethoxyethyl group at the 3-position. Solvent systems like DMF or toluene are commonly used .

Esterification : Methylation of the carboxylic acid precursor using methanol/HCl or dimethyl sulfate under reflux .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiourea, DMF, 80°C | 65–70 | |

| 2 | 2,2-Dimethoxyethyl bromide, K₂CO₃, DMF | 50–55 | |

| 3 | CH₃OH, H₂SO₄, reflux | 85–90 |

Q. How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer: Structural confirmation relies on a combination of techniques:

Q. Reference Data :

| Technique | Key Peaks | Functional Group Confirmation | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.8 (s, 3H) | Methyl ester | |

| IR | 1705 cm⁻¹ | C=O (quinazolinone) |

Q. What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar impurities .

- Recrystallization : Optimal solvents include ethanol or ethyl acetate, yielding crystals suitable for X-ray diffraction (if applicable) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 2,2-dimethoxyethyl side chain?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts (e.g., CuI) to enhance alkylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for better nucleophilicity. DMF typically gives higher yields (~55%) .

- Temperature Control : Reactions at 60–70°C reduce side-product formation (e.g., elimination of methoxy groups) .

Q. Optimization Table :

| Parameter | Tested Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | CuI (5 mol%) | 60 | |

| Solvent | DMSO | 45 | |

| Temp. | 70°C | 58 |

Q. How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents at the 3-position) to isolate activity trends .

- Computational Validation : Perform molecular docking to verify interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. What computational methods predict the reactivity of the thioxo group in further functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model electrophilic attack sites (e.g., sulfur in C=S) and predict regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reaction planning .

Q. Key Computational Findings :

- The thioxo group exhibits high electrophilicity (MEP = +35 kcal/mol), favoring nucleophilic additions .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.